PD-161570

Catalog No.
S538807
CAS No.
192705-80-9
M.F
C26H35Cl2N7O
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD-161570

CAS Number

192705-80-9

Product Name

PD-161570

IUPAC Name

1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea

Molecular Formula

C26H35Cl2N7O

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36)

InChI Key

MKVMEJKNLUWFSQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-tert-butyl-3-(6-(2,6-dichlorophenyl)-2-((4-(diethylamino)butyl)amino)pyrido(2,3-d)pyrimidin-7-yl)urea, PD 161570, PD-161570

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C

The exact mass of the compound 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea is 531.228 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD-161570 is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with a pyrido[2,3-d]pyrimidine core structure. It is primarily utilized in research to investigate signaling pathways where FGFR1 is implicated. Beyond its high affinity for FGFR1, PD-161570 also exhibits inhibitory activity against other tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. This multi-kinase activity profile is a critical consideration for procurement, distinguishing it from more narrowly selective inhibitors. The compound is typically supplied as a solid and requires solubilization in organic solvents like DMSO or ethanol for use in in-vitro assays.

While other potent FGFR inhibitors exist, such as PD-173074 and SU5402, direct substitution for PD-161570 is often not viable due to significant differences in kinase selectivity profiles. PD-161570's notable off-target inhibition of c-Src and PDGFR at sub-micromolar concentrations can be either a critical feature for certain experimental models or a significant confounding variable in others. For instance, SU5402 also inhibits the VEGF receptor (VEGFR), a target less affected by PD-161570, making it an unsuitable substitute in studies aiming to isolate FGF-driven effects from those of VEGF. Furthermore, even within the same structural class, subtle variations can impact aspects like cell permeability and metabolism, leading to different effective concentrations and outcomes in cellular assays. Therefore, replacing PD-161570 with a seemingly similar analogue without re-validating key experimental parameters can compromise data reproducibility and interpretation.

Defined Multi-Kinase Profile: Potent FGFR1 Inhibition with Significant c-Src and PDGFR Activity

PD-161570 is a potent inhibitor of the FGF-1 receptor tyrosine kinase with an IC50 of approximately 40 nM. Unlike more selective FGFR inhibitors, it also demonstrates significant activity against the c-Src and PDGFβ receptor tyrosine kinases, with reported IC50 values of 44 nM and 262-310 nM, respectively. This contrasts with its much weaker inhibition of the EGF receptor, which has a reported IC50 of 3.7 µM.

Evidence DimensionIn-vitro Kinase Inhibition (IC50)
Target Compound DataFGFR1: ~40 nM; c-Src: 44 nM; PDGFRβ: 262-310 nM
Comparator Or BaselineEGFR: 3700 nM
Quantified DifferenceOver 90-fold more potent against FGFR1 than EGFR.
ConditionsEnzymatic kinase assays.

This specific inhibitory profile makes PD-161570 suitable for studies where concurrent inhibition of FGFR, c-Src, and to a lesser extent, PDGFR signaling is desired or acceptable, and provides a clear rationale for its selection over more selective FGFR or broader kinase inhibitors.

Favorable Solubility in Standard Organic Solvents for In-Vitro Use

For laboratory use, the solubility of an inhibitor is a critical procurement parameter. PD-161570 demonstrates good solubility in commonly used organic solvents. Technical datasheets report solubility in DMSO at concentrations up to 33.33 mg/mL (62.59 mM). This is comparable to other inhibitors in its class, such as PD-173074, which is also highly soluble in DMSO (>10 mM). However, like many kinase inhibitors, PD-161570 has poor aqueous solubility.

Evidence DimensionSolubility
Target Compound DataSoluble in DMSO at 33.33 mg/mL (62.59 mM)
Comparator Or BaselinePD-173074: Soluble in DMSO at >10 mM. SU5402: Insoluble in water.
Quantified DifferenceHigh solubility in a standard laboratory solvent, facilitating the preparation of concentrated stock solutions.
ConditionsStandard laboratory conditions.

The high solubility in DMSO allows for the preparation of concentrated stock solutions, minimizing the volume of solvent added to cell cultures or enzymatic assays, which is crucial for avoiding solvent-induced artifacts and maintaining experimental integrity.

Demonstrated Stability for Long-Term Storage

The long-term stability of a compound is a key factor in procurement, ensuring the material's integrity over time. For PD-161570, technical datasheets recommend storage of the solid material at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month, indicating good stability under typical laboratory storage conditions.

Evidence DimensionStorage Stability
Target Compound DataStock solution stable for 6 months at -80°C.
Comparator Or BaselineStandard laboratory practice for kinase inhibitors.
Quantified DifferenceN/A
ConditionsStorage in DMSO.

This defined stability profile allows for cost-effective bulk purchasing and long-term experimental planning without significant concerns about compound degradation, ensuring reproducibility across experiments conducted over several months.

Dissecting Signaling Pathways with Overlapping FGFR and c-Src Components

Given its potent and comparable inhibition of both FGFR1 and c-Src, PD-161570 is a valuable tool for studying biological processes where these two kinases have synergistic or overlapping roles. This is particularly relevant in certain cancer models where c-Src is a known downstream effector of FGFR signaling.

Inhibition of Angiogenesis in Models Driven by Multiple Growth Factors

PD-161570's activity against both FGFR and PDGFR makes it suitable for anti-angiogenesis studies where both FGF and PDGF signaling contribute to neovascularization. This allows for a broader inhibition of pro-angiogenic signaling compared to highly selective FGFR or PDGFR inhibitors.

Cell Proliferation Assays in Systems Dependent on FGF and PDGF Signaling

In cell-based proliferation assays where the cell line is known to respond to both FGF and PDGF, PD-161570 can be used to assess the combined effect of inhibiting both pathways. Its demonstrated efficacy in inhibiting PDGF-stimulated vascular smooth muscle cell proliferation highlights this application.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

531.2280142 Da

Monoisotopic Mass

531.2280142 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

1-TERT-BUTYL-3-[6-(2,6-DICHLOROPHENYL)-2-[[4-(DIETHYLAMINO)BUTYL]AMINO]PYRIDO[2,3-D]PYRIMIDIN-7-YL]UREA

Dates

Last modified: 08-15-2023
1: Batley BL, Doherty AM, Hamby JM, Lu GH, Keller P, Dahring TK, Hwang O,
2: Saksena S, Priyamvada S, Kumar A, Akhtar M, Soni V, Anbazhagan AN, Alakkam A,
3: Wolfe A, O'Clair B, Groppi VE, McEwen DP. Pharmacologic characterization of a
4: Stevens DA, Harvey CB, Scott AJ, O'Shea PJ, Barnard JC, Williams AJ, Brady G,
5: Hamby JM, Connolly CJ, Schroeder MC, Winters RT, Showalter HD, Panek RL, Major

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